molecular formula C29H42O4 B1237517 Coenzyme Q4 CAS No. 4370-62-1

Coenzyme Q4

Cat. No.: B1237517
CAS No.: 4370-62-1
M. Wt: 454.6 g/mol
InChI Key: XGCJRRDNIMSYNC-INVBOZNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme Q4 is a member of the coenzyme Q family, which are essential components of the electron transport chain in mitochondria. These compounds play a crucial role in cellular respiration by shuttling electrons between complexes I or II and complex III of the mitochondrial transport chain. This compound, like other coenzyme Q compounds, is involved in various cellular processes, including energy production and antioxidation .

Mechanism of Action

Target of Action

Coenzyme Q4 (CoQ4) is a key component of the coenzyme Q biosynthesis pathway . It plays a structural role in stabilizing a complex that contains most of the coenzyme Q biosynthesis enzymes . This complex is primarily targeted to the mitochondria , where it plays a crucial role in the electron transport chain .

Biochemical Pathways

CoQ4 is involved in the coenzyme Q biosynthesis pathway . This pathway is responsible for the synthesis of coenzyme Q, an essential component of the electron transport chain. CoQ4, as part of this pathway, contributes to the production of ATP, the cell’s main energy currency. It also plays a role in other cellular processes such as antioxidant defense and pyrimidine biosynthesis .

Pharmacokinetics

It is known that coq4 is less hydrophobic than coq10, which suggests that it may have different absorption, distribution, metabolism, and excretion (adme) properties . The reduced hydrophobicity of CoQ4 may enhance its bioavailability compared to CoQ10 .

Result of Action

The action of CoQ4 results in the efficient production of ATP, supporting various cellular processes . It also acts as an antioxidant, protecting cells from oxidative damage . Furthermore, CoQ4 can functionally substitute for CoQ10 in human cells, performing multiple functions of CoQ10 at markedly lower treatment concentrations .

Action Environment

The action of CoQ4 is influenced by the cellular environment. For instance, its function as an electron carrier is dependent on the presence of other components of the electron transport chain in the mitochondria . Additionally, the efficacy and stability of CoQ4 may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .

Biochemical Analysis

Biochemical Properties

Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. This compound interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .

Cellular Effects

This compound has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, this compound can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, this compound has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of this compound can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. This compound also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that this compound can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, this compound can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. This compound also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .

Transport and Distribution

Within cells, this compound is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. This compound can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of this compound within cells .

Subcellular Localization

This compound is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. This compound may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct this compound to specific cellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q4 involves the construction of its polyisoprenoid tail and benzoquinone head group. One common method includes the condensation of a suitable quinone precursor with an isoprenoid chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the correct assembly of the molecule .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield. The product is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Coenzyme Q4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields its fully reduced form, ubiquinol .

Scientific Research Applications

Coenzyme Q4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Coenzyme Q4 is unique due to its shorter isoprenoid tail, which makes it less hydrophobic and potentially more bioavailable compared to coenzyme Q10. This property allows this compound to be more easily incorporated into cellular membranes and exert its effects at lower concentrations .

Properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCJRRDNIMSYNC-INVBOZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345979
Record name Coenzyme Q4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4370-62-1
Record name CoQ4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coenzyme Q4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC266773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Coenzyme Q4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ubiquinone-4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coenzyme Q4
Reactant of Route 2
Reactant of Route 2
Coenzyme Q4
Reactant of Route 3
Coenzyme Q4
Reactant of Route 4
Coenzyme Q4
Reactant of Route 5
Reactant of Route 5
Coenzyme Q4
Reactant of Route 6
Reactant of Route 6
Coenzyme Q4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.